N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a bromothiophene group, and a pyrazole carboxamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The bromothiophene group is introduced through bromination reactions, and the pyrazole carboxamide is formed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole and thiophene moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids and proteins, affecting their function. The bromothiophene group may enhance the compound’s binding affinity and specificity. The pyrazole carboxamide structure is crucial for the compound’s stability and bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Thiophene Derivatives: Bromothiophene-containing compounds are known for their electronic properties and are used in various applications.
Pyrazole Carboxamides: Similar compounds include various pyrazole-based drugs that have anti-inflammatory and anticancer properties.
Uniqueness
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of three distinct functional groups, each contributing to its overall bioactivity and chemical properties. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C18H16BrN5OS |
---|---|
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16BrN5OS/c19-16-8-7-15(26-16)13-10-14(24-23-13)18(25)20-9-3-6-17-21-11-4-1-2-5-12(11)22-17/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,25)(H,21,22)(H,23,24) |
InChI-Schlüssel |
WGAWAVBEZMLHBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.